

theoretical and computational studies of 3-(5-Nitrothiophen-2-yl)acrylic acid

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Compound of Interest

Compound Name: 3-(5-Nitrothiophen-2-yl)acrylic acid

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **3-(5-Nitrothiophen-2-yl)acrylic Acid**

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive exploration of **3-(5-Nitrothiophen-2-yl)acrylic acid** (NT2A), a molecule of significant interest at the intersection of materials science and medicinal chemistry. Our approach is rooted in first-principles computational methods, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers and professionals in drug development and materials science, offering both foundational understanding and practical, field-proven computational protocols. We move beyond mere data presentation to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative.

Section 1: Introduction to 3-(5-Nitrothiophen-2-yl)acrylic Acid (NT2A)

3-(5-Nitrothiophen-2-yl)acrylic acid, with the chemical formula $C_7H_5NO_4S$, is an organic compound featuring a thiophene ring functionalized with both a nitro group and an acrylic acid moiety.^[1] This specific arrangement of functional groups—an electron-withdrawing nitro group and a π -conjugated acrylic acid system—suggests a molecule with significant intramolecular charge transfer (ICT) characteristics. Such features are hallmarks of promising candidates for

non-linear optical (NLO) applications, which are vital for advanced technologies in telecommunications and optoelectronics.[2][3]

Furthermore, the nitrothiophene scaffold is a well-known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] Therefore, a detailed understanding of NT2A's electronic and structural properties is crucial not only for developing novel NLO materials but also for designing new therapeutic agents.

This guide employs a computational lens, utilizing DFT and its time-dependent extension (TD-DFT), to build a complete molecular portrait of NT2A. We will dissect its geometry, predict its spectroscopic signatures (FT-IR, Raman, NMR, UV-Vis), and probe its electronic landscape through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses. The ultimate goal is to provide a robust theoretical framework that can guide and accelerate experimental research.

Section 2: Molecular Structure and Synthesis

Synopsis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation.

Optimized Molecular Geometry

The geometry of NT2A was optimized without constraints using DFT calculations, typically at the B3LYP/6-311++G(d,p) level of theory. This level provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy state on the potential energy surface, which corresponds to the most stable molecular structure. Key structural parameters, such as bond lengths and angles, are then extracted from this optimized geometry. The planarity of the thiophene ring and the conjugated system is a key feature, facilitating electron delocalization, which is critical for its electronic properties.

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